1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one
Description
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one is a synthetic organic compound that features a pyridine ring, a thiazole ring, and a piperazine ring. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-pyridin-2-yl-4-(1,3-thiazole-4-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12-7-16(13(19)10-8-20-9-15-10)5-6-17(12)11-3-1-2-4-14-11/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDLYHWJIZOIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Coupling with Pyridine: The final step often involves coupling the pyridine ring with the thiazole-piperazine intermediate using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridine ring , a thiazole ring , and a piperazine moiety , which are common structural motifs in pharmaceutical compounds known for their biological activity. The synthesis of 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Achieved through methods such as the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Attachment of the Piperazine Ring : This may involve nucleophilic substitution reactions where a piperazine derivative reacts with a halogenated intermediate.
- Coupling with the Pyridine Ring : Often accomplished using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Anticancer Activity
Research has demonstrated that derivatives of piperazinone, including 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that similar compounds show promising results against colon cancer (HT-29) and lung cancer (A549) cell lines using MTT assays .
Antimicrobial Properties
The compound's thiazole structure is associated with antimicrobial activity. Various derivatives have been synthesized and evaluated for their effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. Some studies indicate moderate to strong antibacterial effects, suggesting potential applications in treating infectious diseases .
Industrial Applications
In addition to its medicinal potential, 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one can serve as a building block in the synthesis of more complex pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for further modifications that can enhance biological activity or tailor properties for specific applications.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazine: Lacks the ketone group.
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperidine: Contains a piperidine ring instead of piperazine.
Uniqueness
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one is unique due to the presence of the piperazin-2-one moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one is a synthetic organic compound characterized by its unique structural features, including a pyridine ring, a thiazole ring, and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 1-pyridin-2-yl-4-(1,3-thiazole-4-carbonyl)piperazin-2-one. Its molecular formula is , and it is recognized for its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its biological activity .
Biological Activity
The biological activity of 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole linked to piperazine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism typically involves the modulation of protein kinase activity, which is critical for cell cycle regulation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiazole-based compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes or cell membranes, leading to growth inhibition .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. Compounds with similar structural characteristics have been linked to reduced oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanism of action for 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one primarily involves its interaction with biological macromolecules such as enzymes and receptors. The binding affinity of this compound to specific targets can modulate their activity, influencing various biochemical pathways crucial for cellular function .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazine | Lacks the ketone group | Moderate anticancer activity |
| 1-(Pyridin-2-yl)-4-(thiazole-4-carbonyl)piperidine | Contains a piperidine ring | Lower efficacy in cancer inhibition |
This comparison highlights the significance of the piperazin-2-one moiety in enhancing biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole-containing compounds:
- Anticancer Studies : A study found that thiazole-piperazine hybrids exhibited potent cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another research effort demonstrated that thiazole derivatives showed promising antibacterial effects against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
- Neuroprotective Research : Investigations into neuroprotective effects revealed that thiazole-based compounds could reduce neuronal apoptosis in models of oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 1-(pyridin-2-yl)-4-(thiazole-4-carbonyl)piperazin-2-one?
- Methodological Answer : The synthesis typically involves coupling thiazole-4-carboxylic acid derivatives with a pre-functionalized piperazin-2-one scaffold. A regioselective approach, such as using activated esters (e.g., NHS esters) or coupling agents like HATU/DCC, ensures efficient acylation at the piperazine nitrogen. Parallel synthesis methods for analogous compounds (e.g., 1-(furan-2-carbonyl)-4-(pyridin-2-yl)piperazine) highlight the use of protecting groups (e.g., Boc) to avoid side reactions . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : Analyze splitting patterns of the pyridin-2-yl protons (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm) and thiazole protons (δ 7.5–8.0 ppm). Coupling constants (e.g., J = 5–6 Hz for adjacent thiazole protons) confirm substituent positions.
- 13C NMR : Carbonyl signals (C=O) from the thiazole-4-carbonyl group appear at ~165–170 ppm. Piperazin-2-one lactam carbonyls resonate at ~170–175 ppm.
- 2D NMR (COSY, HSQC) : Correlate proton-proton connectivity to verify the piperazin-2-one ring and substituent regiochemistry.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ fume hoods with HEPA filters to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for drug discovery?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density on the pyridin-2-yl ring suggests nucleophilic reactivity, while LUMO localization on the thiazole-4-carbonyl group indicates electrophilic susceptibility.
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). Prioritize poses with hydrogen bonds between the piperazin-2-one carbonyl and catalytic lysine residues .
Q. What crystallographic techniques refine the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement with SHELXL : Use the SHELX suite for structure solution. Apply twin refinement if data shows pseudo-merohedral twinning. Validate with R1 < 0.05 and wR2 < 0.15 .
- Key Metrics : Report bond angles (e.g., N-C=O in thiazole-4-carbonyl: ~120°) and torsion angles (piperazin-2-one ring puckering) .
Q. How do solvent effects influence spectroscopic data interpretation?
- Methodological Answer :
- Solvent Polarity : In DMSO-d6, hydrogen bonding with the piperazin-2-one lactam increases deshielding of adjacent protons (Δδ ~0.3 ppm vs. CDCl3).
- UV-Vis Spectroscopy : Solvatochromic shifts (e.g., λmax at 270 nm in methanol vs. 265 nm in acetonitrile) correlate with solvent polarity. Use TD-DFT to model solvent effects .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays). Adjust for batch-to-batch purity variations (HPLC >98% required).
- Structural Analogues : Test derivatives (e.g., replacing thiazole with oxazole) to isolate structure-activity relationships (SAR). For example, reduced activity in oxazole analogues suggests thiazole’s sulfur atom is critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
